Dual Benzamide Hydrogen-Bond Donor/Acceptor Capacity vs. Mono-benzamide N-Benzylbenzamide
4-(Benzoylamino)-N-benzylbenzamide (C21H18N2O2) possesses two distinct amide functional groups—the 4-benzoylamino moiety and the N-benzylamide—yielding a total of 4 hydrogen-bond donors and 4 hydrogen-bond acceptors. In contrast, N-benzylbenzamide (C14H13NO) contains only a single amide group with 1 H-bond donor and 1 H-bond acceptor . This difference in hydrogen-bonding capacity translates directly to differentiated target engagement: N-benzylbenzamide alone exhibits weak tyrosinase inhibition (IC50 = 1.99 mM ≅ 1,990,000 nM) [1], while N-benzylbenzamide derivatives bearing additional hydroxyl or amino substituents achieve IC50 values as low as 2.2 μM [2], demonstrating that the monobenzamide scaffold requires auxiliary hydrogen-bonding groups for meaningful potency. The target compound's pre-installed 4-benzoylamino group provides this auxiliary hydrogen-bonding capacity without post-synthetic modification, enabling direct use in focused library synthesis targeting proteins requiring multi-point amide recognition such as HDACs, Aurora kinases, and miRNA processing complexes [3][4].
| Evidence Dimension | Hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | HBD = 4, HBA = 4 (from two amide groups and aromatic rings) |
| Comparator Or Baseline | N-Benzylbenzamide: HBD = 1, HBA = 1 (single amide). N-Benzylbenzamide (unsubstituted) mushroom tyrosinase IC50 = 1.99 mM. Most potent hydroxyl-substituted N-benzylbenzamide (compound 15) IC50 = 2.2 μM. |
| Quantified Difference | Target compound: 4× more H-bond donors and acceptors than N-benzylbenzamide. Potency enhancement potential: ~900-fold over unsubstituted N-benzylbenzamide in tyrosinase context when auxiliary H-bonding groups are present. |
| Conditions | Hydrogen-bond count derived from molecular structure. Tyrosinase inhibition data from mushroom tyrosinase (Agaricus bisporus) assay, L-DOPA oxidation endpoint. |
Why This Matters
This structural difference directly enables the target compound to engage targets requiring polypodal amide recognition (e.g., HDAC catalytic sites, kinase allosteric pockets) that are inaccessible to simple mono-benzamides, justifying selection when multi-point pharmacophore probing is the experimental objective.
- [1] BindingDB BDBM50183710. N-Benzylbenzamide IC50 = 1.99E+6 nM against mushroom tyrosinase. View Source
- [2] Bioorg. Med. Chem. Lett. 2006, 16, 2831–2835. Compound 15 IC50 = 2.2 μM against mushroom tyrosinase. View Source
- [3] Lee, H. et al. Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. Bioorg. Med. Chem. 2024, 102, 117658. View Source
- [4] Lu, M. et al. Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. Bioorg. Med. Chem. 2015, 23, 5582–5591. View Source
